![molecular formula C11H10F2N2O B1483343 (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 2092716-69-1](/img/structure/B1483343.png)
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Overview
Description
The compound “(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a difluoromethyl group, and a methanol group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethyl group and the methanol group. The difluoromethyl group could potentially undergo various reactions, including nucleophilic substitution or elimination .Scientific Research Applications
Late-stage Difluoromethylation
This compound could be used in late-stage difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Electrophilic Fluorination
The compound could be used in electrophilic fluorination . Electrophilic fluorination has historically required molecular fluorine, whose notorious toxicity and explosive tendencies limit its application in research . The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production was the inspiration for the discovery of selectfluor .
Transition Metal Catalysis
The compound could potentially be used in transition-metal-catalyzed reactions . Transition metals are known to activate the C–H bond in difluoromethane or the C–X bond in a species like difluoromethane to produce metal-difluoromethylation complexes .
Synthesis of Fluorinated Compounds
Given the presence of fluorine in the compound, it could be used in the synthesis of fluorinated compounds . The introduction of fluorine substituents into organic molecules has a long history of development .
Development of Imaging Probes
The compound could potentially be used in the development of imaging probes . This is based on the work of Dr. Jeroen Sap who developed dual-modal (MRI/optical) imaging probes for apoptosis .
Synthesis of mTOR Inhibitors
The compound could potentially be used in the synthesis of mTOR inhibitors . This is based on the work of Dr. Claudio Meyer who worked on the synthesis of mTOR inhibitors .
properties
IUPAC Name |
[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-6,11,16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKAMPCURZEFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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